molecular formula C16H31N3O2 B7344882 1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea

1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea

Katalognummer B7344882
Molekulargewicht: 297.44 g/mol
InChI-Schlüssel: YHLSHYIQWGGOBA-GJZGRUSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases. It was first synthesized by Bristol-Myers Squibb and has been the subject of extensive research in recent years.

Wirkmechanismus

1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea works by inhibiting the activity of the TYK2 enzyme, which plays a key role in the signaling pathways that lead to inflammation. By blocking TYK2, this compound reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, inhibits the differentiation of T cells into pro-inflammatory subsets, and reduces the activation of dendritic cells and macrophages.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea is its specificity for TYK2, which reduces the risk of off-target effects. However, its potency may also be a limitation, as high concentrations of the drug may be required to achieve therapeutic effects in vivo. Additionally, the long-term safety of this compound has not yet been fully established.

Zukünftige Richtungen

There are several future directions for research on 1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea. One area of interest is the potential use of the drug in combination with other therapies, such as biologics or small molecule inhibitors of other signaling pathways. Another area of interest is the development of biomarkers to predict response to this compound, which could help to identify patients who are most likely to benefit from the drug. Finally, further studies are needed to establish the long-term safety and efficacy of this compound in humans.

Synthesemethoden

The synthesis of 1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea involves several steps, including the reaction of 1,3-dibromopropane with cyclohexylmagnesium bromide, followed by the addition of morpholine and the formation of the urea moiety. The final step involves the addition of a butyl group to the cyclohexyl ring.

Wissenschaftliche Forschungsanwendungen

1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea has been extensively studied for its potential use in the treatment of autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus. It has been shown to be effective in reducing inflammation and improving symptoms in preclinical models of these diseases.

Eigenschaften

IUPAC Name

1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c1-2-3-8-17-16(20)18-13-14-6-4-5-7-15(14)19-9-11-21-12-10-19/h14-15H,2-13H2,1H3,(H2,17,18,20)/t14-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLSHYIQWGGOBA-GJZGRUSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC1CCCCC1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)NC[C@@H]1CCCC[C@@H]1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.